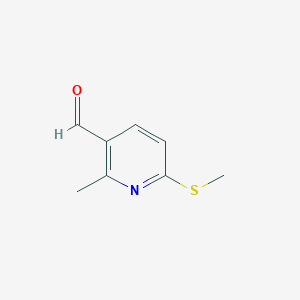![molecular formula C7H10F3N B13005141 N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13005141.png)
N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-(trifluoromethyl)bicyclo[111]pentan-1-amine is a chemical compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.
N-methylation:
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom.
Reduction: Reduction reactions can occur, especially targeting the trifluoromethyl group.
Substitution: The bicyclic structure allows for various substitution reactions, particularly at the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles like amines or alcohols.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of partially or fully reduced trifluoromethyl groups.
Substitution: Formation of substituted bicyclo[1.1.1]pentane derivatives.
Aplicaciones Científicas De Investigación
N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets through its bicyclic structure and trifluoromethyl group. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity.
Comparación Con Compuestos Similares
- 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine
- N-methylbicyclo[1.1.1]pentan-1-amine
- 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Comparison: N-methyl-3-(trifluoromethyl)bicyclo[111]pentan-1-amine is unique due to the presence of both the N-methyl and trifluoromethyl groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C7H10F3N |
|---|---|
Peso molecular |
165.16 g/mol |
Nombre IUPAC |
N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C7H10F3N/c1-11-6-2-5(3-6,4-6)7(8,9)10/h11H,2-4H2,1H3 |
Clave InChI |
ZGCKAOMMIDHVSM-UHFFFAOYSA-N |
SMILES canónico |
CNC12CC(C1)(C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13005068.png)
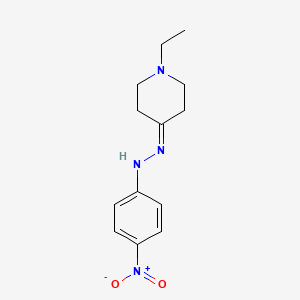
![6-Benzyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B13005075.png)
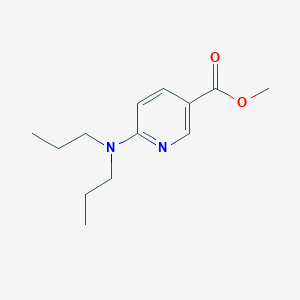
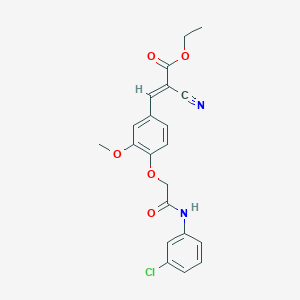
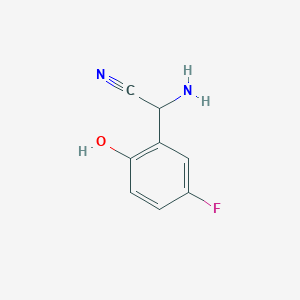


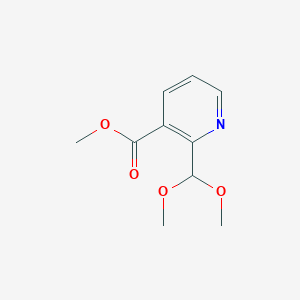
![5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13005118.png)
![6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one](/img/structure/B13005130.png)
